2-Bromo-3-fluoro-6-hydroxybenzaldehyde
Description
2-Bromo-3-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core
Properties
IUPAC Name |
2-bromo-3-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQEBLDLBPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427382-15-7 | |
| Record name | 2-bromo-3-fluoro-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate . The reaction mixture is then warmed to room temperature, extracted, and purified to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 is highly susceptible to nucleophilic substitution (SₙAr) due to electron-withdrawing effects from fluorine and the aldehyde group.
Mechanistic details:
-
Bromine substitution proceeds via a two-step SₙAr pathway: (1) deprotonation of the hydroxyl group enhances ring activation, (2) nucleophilic attack at the brominated position .
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Fluorine’s electron-withdrawing effect accelerates substitution by polarizing the C-Br bond .
Aldehyde Group Transformations
The aldehyde functionality undergoes oxidation and reduction:
| Reaction Type | Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|---|
| Oxidation | Acidic KMnO₄ | KMnO₄, H₂SO₄ | Carboxylic acid | Requires hydroxyl protection | |
| Reduction | NaBH₄, EtOH | Sodium borohydride | Primary alcohol | Selective for aldehyde |
Key considerations:
-
The unprotected hydroxyl group may participate in side reactions; protection (e.g., silylation) is often required .
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Conditions | Catalysts/Ligands | Arylboronic Acid | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃, SPhos, THF/H₂O | Tris(dibenzylideneacetone)dipalladium(0) | Trifluoroboronic acid | Biaryl derivatives | 70-85% |
Mechanism:
-
Oxidative addition of Pd(0) to C-Br bond.
-
Transmetalation with arylboronic acid.
Hydroxyl Group Modifications
The phenolic -OH group participates in protection/deprotection strategies:
| Reaction | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | Methyl iodide | Methoxy protection | |
| Acetylation | Ac₂O, pyridine | Acetic anhydride | Acetate ester |
Electrophilic Aromatic Substitution (EAS)
Fluorine and bromine direct incoming electrophiles to specific positions:
| Electrophile | Position | Notes | Source |
|---|---|---|---|
| Nitration | Para to -OH | Limited by steric hindrance | |
| Sulfonation | Meta to -F | Enhanced by electron-withdrawing groups |
Multicomponent Reactions
The compound serves as a precursor in synthesizing heterocycles:
Scientific Research Applications
Organic Synthesis
2-Bromo-3-fluoro-6-hydroxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique substitution pattern, which imparts distinct chemical properties.
Biological Studies
The compound has been utilized in biological research to study enzyme-catalyzed reactions and as a probe for investigating biological pathways. Its ability to modulate enzyme activity makes it a candidate for therapeutic development.
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Enzyme Inhibition : It has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for metabolic disorders.
Antimicrobial Studies
In vitro tests demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be effective against strains such as Staphylococcus aureus.
Enzyme Inhibition
A study focused on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain metabolic enzymes. IC50 values ranged from 12.8 to 365 μM depending on the enzyme target, showcasing its potential in developing inhibitors for therapeutic use.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
- 2-Bromo-6-hydroxybenzaldehyde
Comparison: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms can influence the compound’s electronic properties and its interactions with other molecules .
Biological Activity
2-Bromo-3-fluoro-6-hydroxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula C7H4BrF O2, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group on a benzaldehyde backbone. These substituents significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and electron-withdrawing properties, facilitating interactions with enzymes and receptors. This compound is believed to modulate enzymatic activities through:
- Hydrogen Bond Formation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme-substrate interactions.
- Electrophilic Attack : The aldehyde functional group can act as an electrophile, potentially reacting with nucleophilic sites in biological molecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis with structurally related compounds indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μmol/L) against E. coli | MIC (μmol/L) against C. albicans | MIC (μmol/L) against MRSA |
|---|---|---|---|
| This compound | 50 | 25 | 100 |
| 3-Bromo-4-hydroxybenzaldehyde | 75 | 30 | No activity |
| 4-Fluoro-2-hydroxybenzaldehyde | 60 | 20 | 80 |
The minimum inhibitory concentration (MIC) values indicate that this compound shows better efficacy against C. albicans compared to other tested compounds, suggesting its potential as an antifungal agent.
Case Studies
- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition : Research has indicated that this compound acts as an inhibitor of EZH2, a protein involved in gene silencing associated with several cancers. By inhibiting EZH2, it may reverse methylation patterns in tumor suppressor genes, promoting their expression and inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
